molecular formula C20H20F2O2 B8761111 1,8-Bis(4-fluorophenyl)octane-1,8-dione

1,8-Bis(4-fluorophenyl)octane-1,8-dione

Cat. No. B8761111
M. Wt: 330.4 g/mol
InChI Key: ADEZYBRPGBHUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Bis(4-fluorophenyl)octane-1,8-dione is a useful research compound. Its molecular formula is C20H20F2O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Bis(4-fluorophenyl)octane-1,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Bis(4-fluorophenyl)octane-1,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H20F2O2

Molecular Weight

330.4 g/mol

IUPAC Name

1,8-bis(4-fluorophenyl)octane-1,8-dione

InChI

InChI=1S/C20H20F2O2/c21-17-11-7-15(8-12-17)19(23)5-3-1-2-4-6-20(24)16-9-13-18(22)14-10-16/h7-14H,1-6H2

InChI Key

ADEZYBRPGBHUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC(=O)C2=CC=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Suberoyl chloride (40.8 g, 0.1933 mol) was added over a 30-45 minute period to a mechanically stirred suspension of aluminum chloride (64.4 g, 0.483 mol) in fluorobenzene (181 ml, 1.93 mol) maintained at 5°-10° C. The yellow slurry was allowed to warm to room temperature and was stirred overnight. The reaction mixture was poured onto approximately 1000 g of ice containing 75 ml of concentrated hydrochloric acid. The resulting suspension was separated by decantation and washed several times with water. The organic layer was distilled to remove excess fluorobenzene and the solid residue collected by filtration, washed with water, and dried at 100° C. The crude solid was recrystallized from approximately 500 ml of toluene to afford 43.0 g (67% yield) of 1,6-bis(4-fluorobenzoyl)hexane; mp 123°-124° C.; 'H NMR (CDCl3) δ1.0-2.1 (m, 8H, CH2), 2.97 (t, 4H, O=CCH2, J=7.0 Hz), 6.9-8.3 (m, 8H, aromatic). Anal. Calcd. for C20H20F2O2 : C, 72.71%; H, 6.10%; F, 11.50%. Found: C, 72.50%; H, 5.86%; F, 11.19%.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
64.4 g
Type
reactant
Reaction Step One
Quantity
181 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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